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Compound of Interest

Compound Name: Triphosphine

Cat. No.: B1213122 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Triphenylphosphine (PPh₃), a cornerstone of synthetic chemistry and catalysis, possesses a

unique three-dimensional structure and electronic properties that dictate its reactivity and utility.

This guide provides a comprehensive analysis of the molecular architecture and bonding

characteristics of triphenylphosphine, supported by experimental data and computational

insights.

Molecular Geometry: A Propeller-Shaped Pyramid
At the heart of the triphenylphosphine molecule lies a phosphorus atom bonded to three phenyl

groups. Experimental evidence from X-ray crystallography confirms that triphenylphosphine

adopts a trigonal pyramidal geometry around the central phosphorus atom.[1][2] This

arrangement is a direct consequence of the sp³ hybridization of the phosphorus atom, which

results in four hybrid orbitals. Three of these orbitals form sigma (σ) bonds with the carbon

atoms of the phenyl rings, while the fourth orbital accommodates a lone pair of electrons.[2]

The three bulky phenyl groups are not planar with the phosphorus atom but are instead tilted,

creating a distinctive propeller-like arrangement.[1][2] This conformation minimizes steric

hindrance between the phenyl rings. Triphenylphosphine is known to crystallize in both triclinic

and monoclinic forms.[2]
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The precise geometry of triphenylphosphine has been elucidated through single-crystal X-ray

diffraction studies. The key bond parameters are summarized in the table below.

Parameter
Experimental Value (X-ray
Crystallography)

P-C Bond Length ~1.83 Å

C-P-C Bond Angle ~103°

Note: These are average values, and slight variations may exist in different crystal structures.

The P-C bond length of approximately 1.83 Å is consistent with a single bond between a

phosphorus atom and an sp² hybridized carbon atom of the phenyl ring. The C-P-C bond angle

of around 103° is slightly smaller than the ideal tetrahedral angle of 109.5°, a deviation

attributed to the steric bulk of the phenyl groups and the influence of the lone pair of electrons

on the phosphorus atom.

The Phosphorus-Carbon Bond: A Blend of Sigma
and Pi Interactions
The bond between the phosphorus atom and the carbon atoms of the phenyl rings is primarily

a sigma (σ) bond, formed by the overlap of an sp³ hybrid orbital of phosphorus with an sp²

hybrid orbital of carbon.

In addition to the primary σ-bonding, there is evidence of a degree of π-interaction between the

phosphorus atom and the phenyl rings. This interaction involves the delocalization of the

phosphorus lone pair electrons into the π-system of the aromatic rings. This delocalization

contributes to the overall stability of the molecule and influences its electronic properties.

The Phosphorus Lone Pair: The Key to Reactivity
The lone pair of electrons residing in an sp³ hybrid orbital on the phosphorus atom is the most

significant feature influencing the chemical behavior of triphenylphosphine. This lone pair is

readily available for donation to electrophiles, making triphenylphosphine an excellent

nucleophile and a Lewis base.
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The nucleophilicity of the lone pair is central to many of its applications in organic synthesis,

including the Wittig, Mitsunobu, and Appel reactions. Furthermore, the ability of the lone pair to

coordinate to metal centers makes triphenylphosphine a versatile ligand in organometallic

chemistry and homogeneous catalysis.

Experimental Determination of Molecular Structure
The detailed three-dimensional structure of triphenylphosphine has been primarily determined

using single-crystal X-ray diffraction. This powerful analytical technique provides precise

information about bond lengths, bond angles, and the overall arrangement of atoms in the

crystalline state.

Experimental Protocol: Single-Crystal X-ray Diffraction
A typical experimental workflow for the single-crystal X-ray diffraction analysis of

triphenylphosphine involves the following steps:

Crystal Growth: High-quality single crystals of triphenylphosphine are grown from a suitable

solvent, often by slow evaporation or cooling of a saturated solution. Common solvents for

recrystallization include ethanol or isopropanol.

Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.

Data Collection: The crystal is irradiated with a monochromatic X-ray beam, and the

diffraction pattern is recorded on a detector. The crystal is rotated to collect a complete set of

diffraction data from all possible orientations.

Structure Solution and Refinement: The collected diffraction data is processed to determine

the unit cell parameters and space group. The positions of the atoms within the unit cell are

then determined using direct methods or Patterson methods. The initial structural model is

refined to obtain the final, accurate molecular structure.

Computational Analysis of Molecular Structure
In addition to experimental methods, computational chemistry, particularly Density Functional

Theory (DFT), has been employed to model and analyze the molecular structure and electronic
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properties of triphenylphosphine. These calculations provide valuable insights that complement

experimental findings.

Methodology: Density Functional Theory (DFT)
Geometry optimization calculations are typically performed using a specific functional (e.g.,

B3LYP) and a suitable basis set (e.g., 6-31G* or larger). The calculations aim to find the lowest

energy conformation of the molecule, which corresponds to its most stable structure. The

results of these calculations can provide theoretical values for bond lengths, bond angles, and

other geometric parameters that can be compared with experimental data.

Logical Relationships in Triphenylphosphine's
Structure and Bonding
The interplay between the various structural and bonding features of triphenylphosphine can be

visualized as a logical relationship.
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Caption: Key structural and bonding features of triphenylphosphine and their influence on its

reactivity.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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